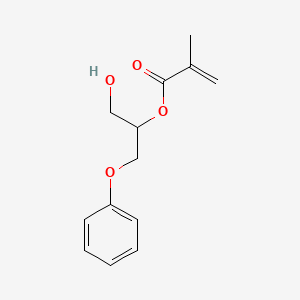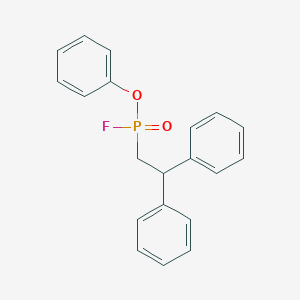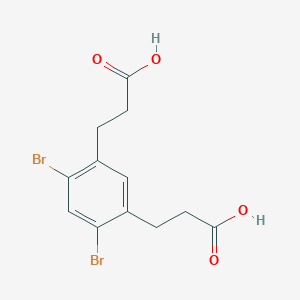
2,2,3-Trimethyl-4-oxobutanenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3-Trimethyl-4-oxobutanenitrile is an organic compound characterized by its branched structure and the presence of both a nitrile and a ketone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3-Trimethyl-4-oxobutanenitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the aldol condensation of isobutyraldehyde followed by a subsequent reaction to introduce the nitrile group. The reaction conditions often require the presence of a base such as sodium alkoxide to facilitate the condensation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions: 2,2,3-Trimethyl-4-oxobutanenitrile can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids under strong oxidative conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbon adjacent to the nitrile group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
2,2,3-Trimethyl-4-oxobutanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2,2,3-Trimethyl-4-oxobutanenitrile exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitrile group can act as a nucleophile, participating in various biochemical reactions, while the ketone group can undergo nucleophilic addition reactions.
類似化合物との比較
- 2,2-Dimethyl-4-oxobutanenitrile
- 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate
Comparison: 2,2,3-Trimethyl-4-oxobutanenitrile is unique due to its specific branching and functional groups, which confer distinct reactivity and properties. Compared to 2,2-Dimethyl-4-oxobutanenitrile, the additional methyl group in this compound can influence its steric and electronic properties, affecting its reactivity and interactions in chemical and biological systems .
特性
CAS番号 |
88456-25-1 |
|---|---|
分子式 |
C7H11NO |
分子量 |
125.17 g/mol |
IUPAC名 |
2,2,3-trimethyl-4-oxobutanenitrile |
InChI |
InChI=1S/C7H11NO/c1-6(4-9)7(2,3)5-8/h4,6H,1-3H3 |
InChIキー |
RVSPKCSXMOTBME-UHFFFAOYSA-N |
正規SMILES |
CC(C=O)C(C)(C)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-2-hexyl-5-[(4-methylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B14390263.png)

![2-{[Methyl(4-methylphenyl)amino]methyl}cyclohexan-1-one](/img/structure/B14390274.png)
![3-({[tert-Butyl(dimethyl)silyl]oxy}methyl)furan-2(5H)-one](/img/structure/B14390279.png)


![4-(2-Propylpentanoyl)-1-[2-(thiophen-2-yl)ethyl]piperazine-2,6-dione](/img/structure/B14390294.png)



![1-(4-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)piperidine](/img/structure/B14390312.png)
![N-Methyl-N'-[4-(6-sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14390316.png)
![N-{4-[2-(2,6-Dioxopiperidin-1-yl)ethoxy]phenyl}acetamide](/img/structure/B14390320.png)
